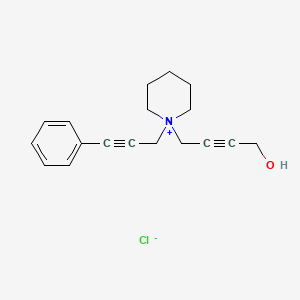

1-(4-Hydroxybut-2-yn-1-yl)-1-(3-phenylprop-2-yn-1-yl)piperidin-1-ium chloride

CAS No.: 671223-25-9

Cat. No.: VC16811789

Molecular Formula: C18H22ClNO

Molecular Weight: 303.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 671223-25-9 |

|---|---|

| Molecular Formula | C18H22ClNO |

| Molecular Weight | 303.8 g/mol |

| IUPAC Name | 4-[1-(3-phenylprop-2-ynyl)piperidin-1-ium-1-yl]but-2-yn-1-ol;chloride |

| Standard InChI | InChI=1S/C18H22NO.ClH/c20-17-8-7-15-19(13-5-2-6-14-19)16-9-12-18-10-3-1-4-11-18;/h1,3-4,10-11,20H,2,5-6,13-17H2;1H/q+1;/p-1 |

| Standard InChI Key | XDOUJHRFGBADRO-UHFFFAOYSA-M |

| Canonical SMILES | C1CC[N+](CC1)(CC#CCO)CC#CC2=CC=CC=C2.[Cl-] |

Introduction

1-(4-Hydroxybut-2-yn-1-yl)-1-(3-phenylprop-2-yn-1-yl)piperidin-1-ium chloride is a quaternary ammonium compound with the molecular formula . This compound is characterized by its piperidinium core, which is substituted with two distinct alkynyl groups: a hydroxybutynyl chain and a phenylpropynyl chain. Its structural complexity and functional groups suggest potential applications in medicinal chemistry and material science.

Synthesis

The synthesis of this compound likely involves:

-

Quaternization of Piperidine: A piperidine derivative is reacted with alkynyl halides under basic conditions to introduce the hydroxybutynyl and phenylpropynyl substituents.

-

Formation of the Chloride Salt: The final step involves the addition of hydrochloric acid to yield the chloride salt form, ensuring ionic stability.

This approach is consistent with standard methods for preparing quaternary ammonium compounds.

Potential Applications

4.1 Medicinal Chemistry

The structural features of this compound suggest potential interactions with biological targets such as:

-

Neurotransmitter Transporters: Similar piperidine derivatives have shown high affinity for dopamine and norepinephrine transporters, indicating possible applications in neurological disorders .

-

Antimicrobial Activity: Quaternary ammonium compounds are well-known for their antimicrobial properties, which may extend to this compound.

4.2 Material Science

The compound's alkynyl groups could enable polymerization or functionalization for use in advanced materials, such as conductive polymers or coatings.

Biological Activity

While specific data on this compound's biological activity is unavailable, its structural analogs have demonstrated:

-

High binding affinity for monoamine transporters (e.g., dopamine transporter) .

-

Moderate activity against other cellular targets due to the lipophilic nature of the phenyl group and the hydrophilic quaternary ammonium ion.

Further studies involving molecular docking and in vitro assays are required to confirm these activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume